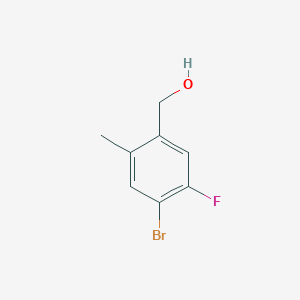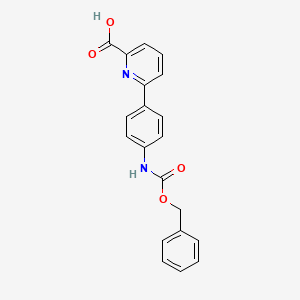
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane, also known as BMSM, is a compound that is used in a variety of scientific research applications. It is a colorless liquid that is classified as a silyl ether and is composed of bromomethyl, dimethyl, and trimethylsilyl groups. BMSM is widely used in organic synthesis, including the synthesis of pharmaceuticals and other organic compounds.
Wirkmechanismus
The mechanism of action of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is not fully understood. It is believed that the silyl ether group of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is able to form hydrogen bonds with other molecules, which can lead to the formation of complexes and other interactions. Additionally, the bromomethyl group of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is able to form covalent bonds with other molecules, which can lead to the formation of more complex structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane are not fully understood. However, it is believed that Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is relatively non-toxic, and that it does not pose a significant risk to human health. Additionally, Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is not believed to be an environmental pollutant.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Bromomethyl-dimethyl-(trimethylsilyl)methylsilane in lab experiments include its low toxicity and its ability to form hydrogen bonds and covalent bonds with other molecules. Additionally, Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is relatively inexpensive and easy to obtain. The main limitation of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is that it is a volatile liquid, so it can evaporate quickly if not carefully handled.
Zukünftige Richtungen
The potential future directions for Bromomethyl-dimethyl-(trimethylsilyl)methylsilane research include further investigation into its mechanism of action and its biochemical and physiological effects. Additionally, further research could be conducted into the potential applications of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane in pharmaceutical synthesis, organic synthesis, and fluorinated compound synthesis. Additionally, research could be conducted into the potential use of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane in drug delivery and imaging agents. Finally, further research could be conducted into the potential environmental and health impacts of Bromomethyl-dimethyl-(trimethylsilyl)methylsilane.
Synthesemethoden
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is synthesized by the reaction of trimethylsilylmethyl bromide with dimethylsulfoxide (DMSO). The reaction is carried out in anhydrous conditions at room temperature and yields a colorless liquid. The reaction is typically carried out in a round-bottom flask, and the product is then isolated by distillation. The product can also be isolated by recrystallization from a mixture of methanol and ether.
Wissenschaftliche Forschungsanwendungen
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, including antifungal and antiviral drugs. It is also used in the synthesis of organic compounds, such as polymers and dyes. Additionally, Bromomethyl-dimethyl-(trimethylsilyl)methylsilane is used in the synthesis of fluorinated compounds, which are used in a variety of applications, such as drug delivery and imaging agents.
Eigenschaften
IUPAC Name |
bromomethyl-dimethyl-(trimethylsilylmethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19BrSi2/c1-9(2,3)7-10(4,5)6-8/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKPWBWQGGKQEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19BrSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomethyl-dimethyl-(trimethylsilyl)methylsilane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)







